2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
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Overview
Description
2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is known for its structural complexity and potential biological activities, making it a valuable target for synthetic and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde typically involves the cyclization of 2-aminobenzothiazole with appropriate aldehydes under specific conditions. One efficient method involves the use of microwave irradiation in a catalyst-free environment, which provides rapid access to the desired product with high yields . The reaction conditions often include the use of polar aprotic solvents such as dichloromethane or acetonitrile at reflux temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthetic routes are likely employed. The use of microwave-assisted synthesis and catalyst-free conditions aligns with industrial goals of minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. Molecular docking studies have revealed its binding patterns and stability within protein-ligand complexes . The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Benzo[d]oxazole derivatives: These compounds are structurally related and have been used to treat neurological disorders.
Uniqueness
2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and aldehyde functionality contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C16H9N3O3S |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
InChI |
InChI=1S/C16H9N3O3S/c20-9-13-15(10-5-7-11(8-6-10)19(21)22)17-16-18(13)12-3-1-2-4-14(12)23-16/h1-9H |
InChI Key |
PYQOYPZZPGZNKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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